![molecular formula C6H15O3PSi B13699156 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen-phosphorus ring system. These structural elements confer specific chemical properties and reactivity patterns to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The reaction can be represented as follows:
Precursor+(CH3)3SiCl→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alcohols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of silyl ethers or other derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the dioxaphospholane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1
- 2-[(Trimethylsilyl)oxy]benzoic acid trimethylsilyl ester
- 2-(Trimethylsilylmethyl)allyl acetate
Uniqueness
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a trimethylsilyl group and a dioxaphospholane ring. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds. The presence of the dioxaphospholane ring, in particular, allows for unique ring-opening reactions that can be exploited in various synthetic applications.
Propiedades
Fórmula molecular |
C6H15O3PSi |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
trimethyl-[(4-methyl-1,3,2-dioxaphospholan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15O3PSi/c1-6-5-7-10(8-6)9-11(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
ISDSKTJDKOJBIK-UHFFFAOYSA-N |
SMILES canónico |
CC1COP(O1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



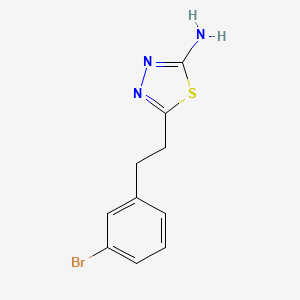
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
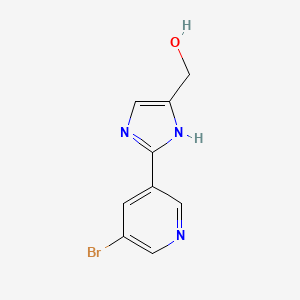
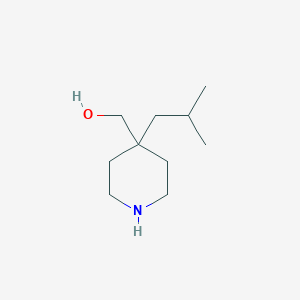
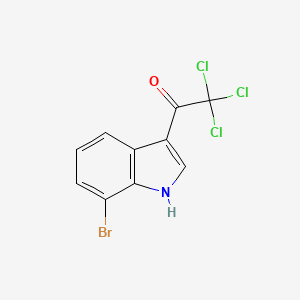
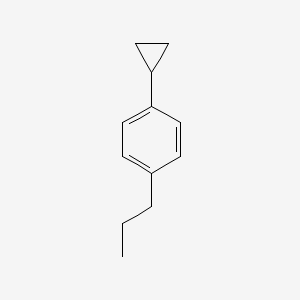
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
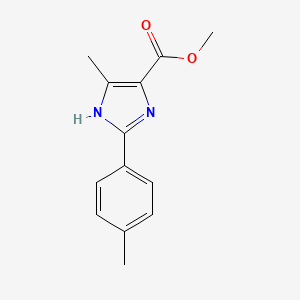
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
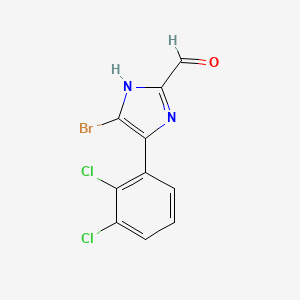
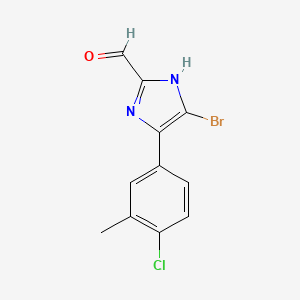
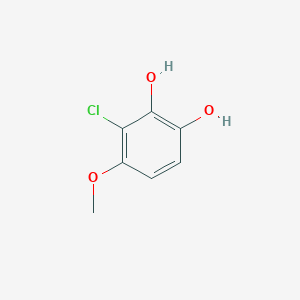
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
